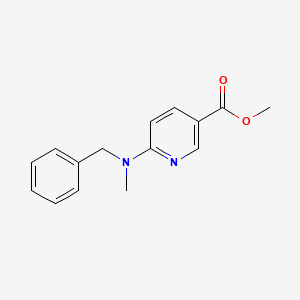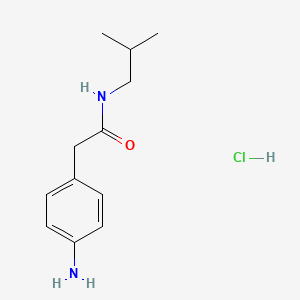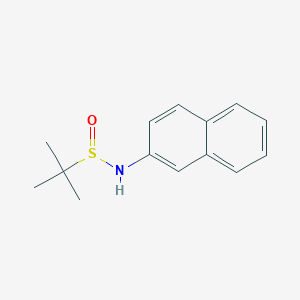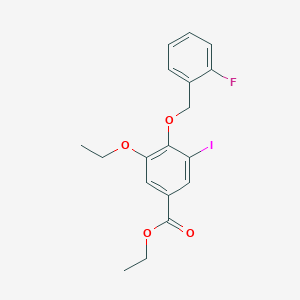![molecular formula C22H22N2 B13004804 Rel-(7S,8S)-8-([1,1'-biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-amine](/img/structure/B13004804.png)
Rel-(7S,8S)-8-([1,1'-biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rel-(7S,8S)-8-([1,1’-biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-amine is a complex organic compound with a unique structure that includes a biphenyl group and a tetrahydroquinoline moiety
准备方法
The synthesis of Rel-(7S,8S)-8-([1,1’-biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-amine typically involves multiple steps, including the formation of the biphenyl group and the tetrahydroquinoline ring. Common synthetic routes may include:
Formation of the Biphenyl Group: This can be achieved through Suzuki coupling reactions, where a boronic acid derivative of one phenyl ring is coupled with a halogenated derivative of the other phenyl ring in the presence of a palladium catalyst.
Formation of the Tetrahydroquinoline Ring: This can be synthesized through a Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone to form the tetrahydroquinoline ring.
Final Coupling: The biphenyl group and the tetrahydroquinoline ring are then coupled together using appropriate reagents and conditions to form the final compound.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
化学反应分析
Rel-(7S,8S)-8-([1,1’-biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of dihydroquinoline derivatives.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Rel-(7S,8S)-8-([1,1’-biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or cancer.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
作用机制
The mechanism of action of Rel-(7S,8S)-8-([1,1’-biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can interact with hydrophobic pockets in proteins, while the tetrahydroquinoline ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
相似化合物的比较
Rel-(7S,8S)-8-([1,1’-biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-amine can be compared with other similar compounds, such as:
Tetrahydroquinoline Derivatives: These compounds share the tetrahydroquinoline ring but may have different substituents, leading to different biological activities.
Biphenyl Derivatives: These compounds share the biphenyl group but may have different functional groups attached, leading to different chemical properties.
The uniqueness of Rel-(7S,8S)-8-([1,1’-biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-amine lies in its combination of the biphenyl group and the tetrahydroquinoline ring, which provides a unique set of chemical and biological properties.
属性
分子式 |
C22H22N2 |
|---|---|
分子量 |
314.4 g/mol |
IUPAC 名称 |
(7S,8S)-8-[(3-phenylphenyl)methyl]-5,6,7,8-tetrahydroquinolin-7-amine |
InChI |
InChI=1S/C22H22N2/c23-21-12-11-18-10-5-13-24-22(18)20(21)15-16-6-4-9-19(14-16)17-7-2-1-3-8-17/h1-10,13-14,20-21H,11-12,15,23H2/t20-,21-/m0/s1 |
InChI 键 |
XXIHJSOHGMVTMW-SFTDATJTSA-N |
手性 SMILES |
C1CC2=C([C@H]([C@H]1N)CC3=CC(=CC=C3)C4=CC=CC=C4)N=CC=C2 |
规范 SMILES |
C1CC2=C(C(C1N)CC3=CC(=CC=C3)C4=CC=CC=C4)N=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![potassium 2-{2,5-dimethyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetate](/img/structure/B13004744.png)

![Ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13004757.png)



![3-Iodo-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13004782.png)
![tert-Butyl bicyclo[1.1.1]pentan-1-ylcarbamate](/img/structure/B13004787.png)


![(1S,3S,5S,6R)-2-(tert-Butoxycarbonyl)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13004800.png)

